N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide
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Description
N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.282. The purity is usually 95%.
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Biological Activity
N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS Number: 1436235-69-6) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₄O |
Molecular Weight | 242.28 g/mol |
CAS Number | 1436235-69-6 |
Target Interactions
Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects. The specific interactions of this compound include:
- Inhibition of Enzymatic Activity : This compound may inhibit certain enzymes involved in metabolic pathways, similar to other compounds in its class.
- Receptor Modulation : It has been suggested that derivatives can act as modulators of G-protein coupled receptors (GPCRs), impacting signaling pathways associated with inflammation and cancer progression.
Biochemical Pathways
Research indicates that this compound may influence key biochemical pathways relevant to cancer and inflammation. For instance, it has shown potential in modulating the activity of:
- Acetyl-CoA Carboxylases (ACCs) : These enzymes are critical in lipid metabolism and are potential targets for obesity and diabetes treatments.
- Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play a significant role in regulating fatty acid storage and glucose metabolism.
Anticancer Properties
Several studies have reported on the anticancer activity of imidazo[1,2-a]pyridine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Key findings include:
- In Vitro Studies : In cell lines such as HeLa and MCF-7, the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for inducing apoptosis.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary data indicate that it may inhibit the growth of various bacterial strains, although detailed studies are still required to confirm these effects.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with morphological changes indicative of apoptosis.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine inhibition zones.
- Results : The compound showed notable inhibition at concentrations of 50 µg/mL.
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-4-3-5-17-8-11(16-13(9)17)6-12(18)15-10(2)7-14/h3-5,8,10H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFILKKOAGKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)NC(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.